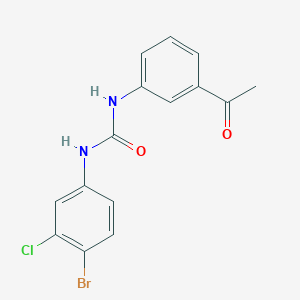![molecular formula C21H17ClN2O4S B4129154 N-(5-chloro-2-phenoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4129154.png)
N-(5-chloro-2-phenoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide
Descripción general
Descripción
N-(5-chloro-2-phenoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide, commonly known as CPTA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as thioacetamides, which have shown promising results in various fields of research.
Mecanismo De Acción
The mechanism of action of CPTA is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. CPTA has been shown to inhibit the Akt/mTOR pathway, which is known to be dysregulated in many types of cancer. It has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and PARP.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, CPTA has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. CPTA has also been shown to have anti-inflammatory activity, which may be related to its ability to inhibit the NF-κB signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPTA is its potency and specificity towards cancer cells. It has been shown to have minimal toxicity towards normal cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of CPTA is its low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on CPTA. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of CPTA in vivo, which can provide valuable information on its efficacy and safety. Additionally, the potential synergistic effects of CPTA with other anti-cancer agents should be explored to determine its potential as a combination therapy. Finally, the development of CPTA analogs with improved solubility and bioavailability may lead to the development of more effective cancer therapies.
Aplicaciones Científicas De Investigación
CPTA has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. CPTA has also been shown to inhibit the growth of cancer stem cells, which are known to be resistant to conventional chemotherapy.
Propiedades
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S/c22-16-8-11-20(28-18-4-2-1-3-5-18)19(12-16)23-21(25)14-29-13-15-6-9-17(10-7-15)24(26)27/h1-12H,13-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOXRKIULRVSDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)CSCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4129076.png)

![N~4~-(3-methylphenyl)-N~2~-[2-(4-morpholinyl)ethyl]asparagine](/img/structure/B4129095.png)
![N-(3-acetylphenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]urea](/img/structure/B4129106.png)
![N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B4129109.png)

![N-(4-nitrophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B4129124.png)
![benzyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4129129.png)
![N-[5-(3,4-dimethoxyphenyl)-2-methyl-3-furoyl]phenylalanine](/img/structure/B4129136.png)
![methyl 2-({[(4-sec-butylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4129140.png)

![4-[({[(4-nitrophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B4129155.png)
![2-(4-chlorophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B4129174.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B4129180.png)